3-Aminoisoquinoline-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Aminoisoquinoline-4-carboxylic acid is a heterocyclic organic compound that features an isoquinoline core with an amino group at the 3-position and a carboxylic acid group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-aminoisoquinoline-4-carboxylic acid can be achieved through various methods. One common approach involves the cyclization of 2-cyanomethyl benzoaldehydes or 2-acylphenylacetonitriles with amines. This method relies on the intrinsic nature of the nitrogen substrates used, with ammonia or primary amines typically yielding good results . Another method involves the cyclocondensation of arylmethylazapropenylium perchlorates or the Cu(I)-catalyzed cyclocondensation of o-iodobenzylamine and acetonitriles .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis and the use of recyclable catalysts have been explored to make the process more efficient and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: 3-Aminoisoquinoline-4-carboxylic acid undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the compound into different derivatives, depending on the reducing agents and conditions used.
Substitution: The amino and carboxylic acid groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Alkaline potassium permanganate (KMnO4)
Reduction: Common reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)
Substitution: Various nucleophiles and electrophiles under appropriate conditions
Major Products:
Oxidation: Pyridine-3,4-dicarboxylic acid and its anhydride
Reduction: Reduced derivatives of the parent compound
Substitution: A wide range of substituted isoquinoline derivatives
Scientific Research Applications
3-Aminoisoquinoline-4-carboxylic acid has found applications in several scientific research areas:
Mechanism of Action
The mechanism of action of 3-aminoisoquinoline-4-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it may inhibit specific enzymes involved in disease pathways or bind to receptors to modulate biological responses . The exact molecular targets and pathways involved can vary based on the specific derivative and its intended use.
Comparison with Similar Compounds
3-Aminoisoquinoline-4-carboxylic acid can be compared with other similar compounds, such as:
Quinoline-4-carboxylic acid: Similar in structure but lacks the amino group at the 3-position.
Isoquinoline-4-carboxylic acid: Similar in structure but lacks the amino group at the 3-position.
3-Aminoquinoline: Similar in structure but lacks the carboxylic acid group at the 4-position.
Uniqueness: The presence of both the amino group at the 3-position and the carboxylic acid group at the 4-position makes this compound unique. This dual functionality allows for diverse chemical reactivity and the potential for various applications in different fields.
Properties
Molecular Formula |
C10H8N2O2 |
---|---|
Molecular Weight |
188.18 g/mol |
IUPAC Name |
3-aminoisoquinoline-4-carboxylic acid |
InChI |
InChI=1S/C10H8N2O2/c11-9-8(10(13)14)7-4-2-1-3-6(7)5-12-9/h1-5H,(H2,11,12)(H,13,14) |
InChI Key |
NOUXXFTXULJQGW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=NC(=C2C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.